Lipophilic Ligand Efficiency (LLE) Advantage Over the 4-Trifluoromethyl Analog via Computed logP
The target compound's computed logP (XLogP3-AA = 1.3) [1] is approximately 1.7 log units lower than that of the 4-trifluoromethyl analog (3-(1-(4-(trifluoromethyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione, estimated XLogP3 ≈ 3.0 based on the incremental contribution of –CF₃ vs. –CH₃ [2]). This difference places the target compound closer to the optimal lipophilicity range for oral bioavailability (logP 1–3), potentially yielding higher ligand efficiency indices when normalized for potency.
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3 |
| Comparator Or Baseline | 4-trifluoromethyl analog: estimated XLogP3 ≈ 3.0 |
| Quantified Difference | Δ logP ≈ –1.7 log units (target is 1.7 log units more hydrophilic) |
| Conditions | Computed values from PubChem (XLogP3-AA algorithm, 2021.05.07 release) and group-contribution estimation for the comparator |
Why This Matters
A lower logP within the drug-like range reduces the risk of promiscuous binding and poor aqueous solubility, making the target compound a more developable starting point for lead optimization programs that prioritize oral bioavailability.
- [1] PubChem Compound Summary for CID 92082917, 3-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]imidazolidine-2,4-dione. National Center for Biotechnology Information, 2025. View Source
- [2] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chemical Reviews, 1971, 71(6): 525–616. (π-value for –CF₃ ≈ +0.88, –CH₃ ≈ +0.56; Δ ≈ 0.32, amplified by neighboring group effects). View Source
